![molecular formula C11H13N B2477689 1-Fenil-3-azabiciclo[3.1.0]hexano CAS No. 67644-21-7](/img/structure/B2477689.png)

1-Fenil-3-azabiciclo[3.1.0]hexano

Descripción general

Descripción

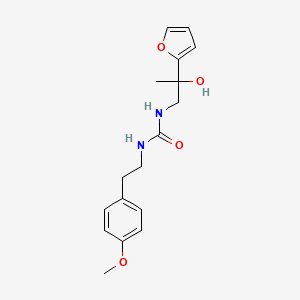

1-Fenil-3-aza-biciclo[3.1.0]hexano es un compuesto heterocíclico que ha ganado una atención significativa en el campo de la química medicinal. Este compuesto es conocido por su estructura bicíclica única, que incluye un anillo de ciclopropano fusionado con un anillo que contiene nitrógeno. La presencia del grupo fenilo se suma a su diversidad química, convirtiéndolo en un andamiaje valioso para el diseño y desarrollo de fármacos .

Aplicaciones Científicas De Investigación

1-Fenil-3-aza-biciclo[3.1.0]hexano tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se utiliza en el estudio de los receptores sigma, que están involucrados en varios procesos fisiológicos.

Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en ciertas reacciones químicas.

Mecanismo De Acción

El mecanismo de acción de 1-fenil-3-aza-biciclo[3.1.0]hexano implica su interacción con los receptores sigma. Los receptores sigma son una clase de proteínas que están involucradas en la modulación de los sistemas de neurotransmisores. Este compuesto se une a los receptores sigma con alta afinidad, influyendo en varias vías de señalización y procesos fisiológicos. Los objetivos moleculares y las vías exactas involucradas dependen del subtipo específico del receptor sigma (sigma-1 o sigma-2) y el contexto de su uso .

Análisis Bioquímico

Biochemical Properties

1-Phenyl-3-azabicyclo[3.1.0]hexane has been identified as a new ligand for sigma receptors . It interacts with these receptors, which are typical binding sites interacting with several psychoactive drugs

Cellular Effects

The cellular effects of 1-Phenyl-3-azabicyclo[3.1.0]hexane are not well-documented. Sigma receptors, with which this compound interacts, are known to be involved in various cellular processes. For instance, the σ1 subtype seems to be involved in cocaine-induced behavioral changes, opiate-induced analgesia, steroid-induced mental disturbances, and alterations in immune functions .

Molecular Mechanism

It is known to interact with sigma receptors, but the exact nature of these interactions and how they lead to the observed effects is not clear .

Métodos De Preparación

La síntesis de 1-fenil-3-aza-biciclo[3.1.0]hexano se puede lograr a través de varios métodos. Un enfoque común implica la ciclopropanación catalizada por paladio de alquenos internos con N-tosilhidrazonas. Este método proporciona altos rendimientos y diastereoselectividades, convirtiéndolo en una ruta práctica para la producción a gran escala . Otro método implica la ciclización catalizada por metales de 1,5- y 1,6-eninos, lo que permite la formación simultánea de ambos anillos en una sola reacción .

Análisis De Reacciones Químicas

1-Fenil-3-aza-biciclo[3.1.0]hexano experimenta diversas reacciones químicas, entre ellas:

Oxidación: Este compuesto se puede oxidar para formar los correspondientes N-óxidos.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de aminas.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en el átomo de nitrógeno. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el ácido m-cloroperbenzoico (m-CPBA) para la oxidación, y agentes reductores como el hidruro de litio y aluminio (LiAlH4) para la reducción. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

1-Fenil-3-aza-biciclo[3.1.0]hexano se puede comparar con otros compuestos similares, como:

3-Fenilpiperidinas: Estos compuestos comparten un grupo fenilo similar pero difieren en su estructura de anillo.

Ciclopropilmetilaminas: Estos compuestos tienen un anillo de ciclopropano similar pero carecen del anillo que contiene nitrógeno.

Ligandos del receptor sigma: Otros ligandos del receptor sigma, como el haloperidol y los benzomorfanos, tienen estructuras diferentes pero actividades biológicas similares. La singularidad de 1-fenil-3-aza-biciclo[3.1.0]hexano radica en su restricción conformacional, que mejora su afinidad de unión y selectividad para los receptores sigma.

Propiedades

IUPAC Name |

1-phenyl-3-azabicyclo[3.1.0]hexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11/h1-5,10,12H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXPTPHIWQWOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66505-14-4 | |

| Record name | 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes the 1-Phenyl-3-azabicyclo[3.1.0]hexane scaffold interesting for medicinal chemistry and what are its primary targets?

A: The 1-Phenyl-3-azabicyclo[3.1.0]hexane structure exhibits interesting pharmacological properties, particularly regarding sigma (σ) receptors. Research suggests that it possesses a higher affinity for σ receptors, specifically the σ₁ subtype, compared to less rigid analogs like 3-phenylpiperidines []. This affinity for σ receptors makes this scaffold a promising target for developing novel therapeutics for pain management, as demonstrated by Bicifadine, a 1-phenyl-3-azabicyclo[3.1.0]hexane derivative currently in clinical trials for chronic pain [].

Q2: How does the stereochemistry of 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives affect their interaction with σ receptors?

A: Studies have shown that the stereochemistry at the C-1 carbon, where the phenyl ring is attached, significantly influences the binding affinity and selectivity for σ receptors []. Dextrorotatory isomers of 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives, mimicking the configuration of 3-phenylpiperidines, exhibit higher affinity and selectivity for σ₁ receptors compared to their levorotatory counterparts [].

Q3: Beyond sigma receptors, what other biological targets have been explored for 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives?

A: Research has investigated the inhibitory activity of 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives on enzymes like aromatase, a key enzyme in estrogen biosynthesis []. This finding indicates potential applications in developing treatments for hormone-dependent cancers, such as breast cancer.

Q4: How does the substitution pattern on the 1-Phenyl-3-azabicyclo[3.1.0]hexane core affect its biological activity?

A: Modifying the substituents on the 1-Phenyl-3-azabicyclo[3.1.0]hexane core can significantly impact its biological activity. For instance, introducing alkyl substituents to the azabicyclohexane ring, specifically at the 3-position, leads to potent and selective inhibition of aromatase []. In contrast, modifications to the para-amino group on the phenyl ring resulted in a loss of inhibitory activity toward both aromatase and the cholesterol side-chain cleavage enzyme []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the desired biological activity of these compounds.

Q5: What analytical techniques are commonly employed to characterize and study 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives?

A: Researchers often employ a combination of nuclear magnetic resonance (NMR) spectroscopy and molecular modeling studies to determine the relative stereochemistry of synthesized 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives []. These techniques provide valuable insights into the three-dimensional structure and conformational preferences, contributing to a deeper understanding of their structure-activity relationships.

Q6: What are the potential advantages of using 1-Phenyl-3-azabicyclo[3.1.0]hexane as a scaffold for drug development compared to other similar structures?

A: The 1-Phenyl-3-azabicyclo[3.1.0]hexane scaffold offers a more rigid structure compared to other similar structures like 3-phenylpiperidines []. This rigidity can be advantageous for drug development, as it can lead to greater selectivity for specific biological targets and potentially reduced off-target effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methoxyanilino)methyl]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B2477608.png)

![N-[2-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B2477611.png)

![5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride](/img/structure/B2477615.png)

![2-{[(3,4-Difluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2477622.png)

![3-(2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-2-oxoethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2477625.png)